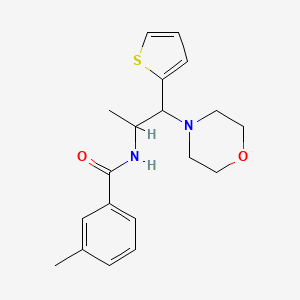

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as MPTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPTP is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Crystallography and Molecular Structure

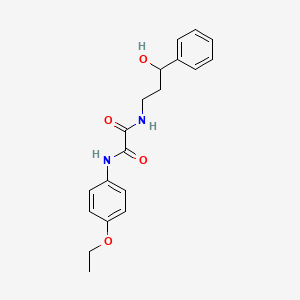

Research on related benzamide molecules has revealed intricate details about their crystal structures and molecular conformations. For instance, studies have focused on the crystallography of benzamide derivatives, showing how these molecules' structures are stabilized by hydrogen bonding and other intermolecular interactions. Such insights are crucial for understanding the binding behaviors of these compounds, which can inform drug design and materials science (Huai‐Lin Pang et al., 2006).

Organic Synthesis and Chemical Transformations

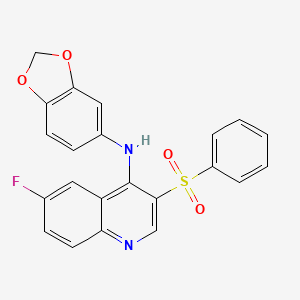

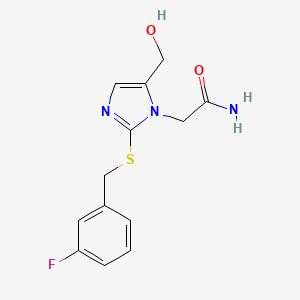

Benzamide derivatives have been utilized in various chemical reactions, highlighting their versatility in organic synthesis. For example, novel 2-thio-1,3-oxazines were synthesized through the reaction of specific reagents, showcasing the potential of benzamide-related compounds in creating new chemical entities with potential biological activity (Kaylene M. Pritchard & J. Al-Rawi, 2008). Similarly, research into the synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, has shown their application in identifying binding sites for biological targets, further emphasizing their role in drug discovery and development (Xianglong Wu et al., 2014).

Pharmacology and Biological Activity

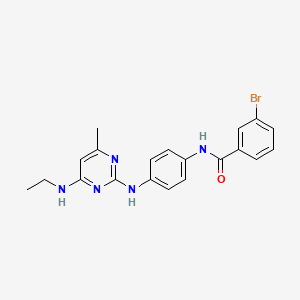

In the realm of pharmacology, benzamide derivatives have been studied for their potential therapeutic effects. Research on compounds such as SR141716A has explored their biological activity, particularly their agonist or antagonist properties at specific receptor sites. These findings underscore the potential of benzamide derivatives in the development of new therapeutics for various conditions (R. Landsman et al., 1997). Additionally, the antimicrobial and antifungal activities of certain benzamide-related compounds have been investigated, revealing their potential as novel agents in combating infectious diseases (Zhou Weiqun et al., 2005).

Mechanism of Action

Target of Action

It is structurally related to methamphetamine , which primarily targets the norepinephrine-dopamine reuptake system . These systems play a crucial role in regulating mood, attention, and energy levels.

Mode of Action

As a structural analog of methamphetamine, this compound likely functions as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

By analogy with methamphetamine, it may influence thedopaminergic and noradrenergic pathways , leading to increased levels of these neurotransmitters in the brain.

Pharmacokinetics

Its metabolism might be somewhat similar to methamphetamine, involving processes such ashydroxylation, demethylation, and deamination . The end product will probably be a substituted thiophene-2-carboxylic acid, which is then excreted in urine .

Result of Action

By analogy with methamphetamine, it may lead to increased alertness, energy, and mood elevation due to the increased levels of dopamine and norepinephrine in the brain .

properties

IUPAC Name |

3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEVAAZYRIWHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)

![N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2464815.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2464818.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2464826.png)

![3-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2464827.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)